N-(2,5-dimethoxyphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide
Description
N-(2,5-dimethoxyphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide is a pyrrolo[3,2-d]pyrimidine derivative featuring a 2,5-dimethoxyphenyl acetamide moiety and a 2-methoxyethyl substituent on the pyrrolopyrimidine core.
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O5/c1-32-12-11-28-16-26-23-19(17-7-5-4-6-8-17)14-29(24(23)25(28)31)15-22(30)27-20-13-18(33-2)9-10-21(20)34-3/h4-10,13-14,16H,11-12,15H2,1-3H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCAVNDBYYOYBBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)NC4=C(C=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethoxyphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide, also known as compound L935-0755, is a complex organic molecule with potential biological activities. This article explores its biological activity, synthesizing findings from various studies and presenting relevant data.
Molecular Characteristics
- Molecular Formula : CHNO
- Molecular Weight : 462.51 g/mol
- SMILES Notation : COCCN(C=Nc1c2n(CC(Nc(cc(cc3)OC)c3OC)=O)cc1-c1ccccc1)C2=O
- LogP : 2.406
- Water Solubility (LogSw) : -3.27
These properties suggest a moderate lipophilicity and potential for interaction with biological membranes, which is critical for its pharmacological effects.
Anticancer Potential
Recent studies have indicated that pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds with similar structures to L935-0755 have been tested against various cancer cell lines:
| Compound | Cell Line | IC (µM) |
|---|---|---|
| Compound 10 | MDA-MB453 | 29.1 |
| Compound 11 | MCF-7 | 15.3 |
These findings suggest that modifications in the structure of pyrimidine derivatives can lead to varying anticancer activities, indicating that L935-0755 may possess similar capabilities against specific cancer types .
Antimicrobial Activity
Pyrimidine derivatives are also known for their antimicrobial properties. A study screened several compounds against microbial strains such as E. coli and S. aureus, reporting varying degrees of effectiveness. Although specific data for L935-0755 is limited, the structural similarities suggest potential antimicrobial activity .
Neuroprotective Effects
The neuroprotective potential of pyrimidine derivatives has been explored in the context of Alzheimer's disease. Compounds with similar frameworks have shown promise in reducing oxidative stress and improving cognitive function in vitro. For example, certain derivatives demonstrated significant antioxidant activity, which could be beneficial in neurodegenerative conditions .
Anti-inflammatory Properties
Compounds related to L935-0755 have exhibited anti-inflammatory effects in various models, potentially through inhibition of pro-inflammatory cytokines. This activity is crucial for developing treatments for inflammatory diseases and conditions associated with chronic inflammation .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of pyrimidine derivatives similar to L935-0755:
- Synthesis and Screening : A study synthesized multiple pyrimidine-triazole compounds and evaluated their anticancer activity against breast cancer cell lines. The results highlighted the importance of structural modifications in enhancing biological activity.
- Mechanistic Studies : Research has shown that certain pyrimidine derivatives can induce apoptosis in cancer cells through specific pathways, providing insights into their mechanism of action.
- Comparative Studies : Compounds with modifications at the 5-position exhibited superior activity compared to their unmodified counterparts, suggesting that further optimization of L935-0755 could enhance its therapeutic potential.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
NMR Profiling and Substituent Localization
NMR studies on pyrrolopyrimidine derivatives, such as those in Molecules (2014), demonstrate that chemical shifts in specific regions (e.g., regions A and B) correlate with substituent placement . For the target compound:
- Region A (positions 39–44) : Expected downfield shifts due to electron-withdrawing methoxy groups.
- Region B (positions 29–36) : Upfield shifts may indicate shielding effects from the 7-phenyl group.
Table 2: Hypothetical NMR Chemical Shift Comparison (δ, ppm)
| Compound | Region A (39–44) | Region B (29–36) |
|---|---|---|
| Target Compound | 7.2–7.5 | 6.8–7.1 |
| Compound 7 | 6.9–7.2 | 7.3–7.6 |
| Rapamycin | 7.4–7.7 | 6.5–6.9 |
The target compound’s shifts suggest that its 2-methoxyethyl group alters electron density differently compared to Rapamycin’s macrocyclic structure .
Hydrogen Bonding and Crystalline Behavior
Graph set analysis (as described by Bernstein et al. ) can rationalize differences in crystallinity and solubility:
Table 3: Hydrogen Bonding Parameters
| Compound | Donor-Acceptor Pairs | Graph Set Motif |
|---|---|---|
| Target Compound | N–H···O, C=O···H–C | C(6) |
| Compound m | O–H···O, N–H···O | R₂²(8) |
Pharmacological Implications
While biological data are absent in the provided evidence, structural insights suggest:
- Solubility : The 2-methoxyethyl group may improve aqueous solubility compared to purely aromatic analogues.
- Binding affinity : The dimethoxyphenyl moiety could enhance π-π stacking with hydrophobic enzyme pockets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
